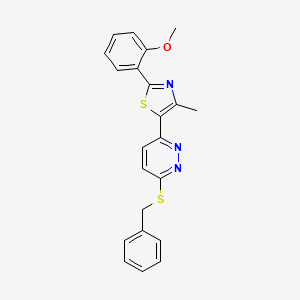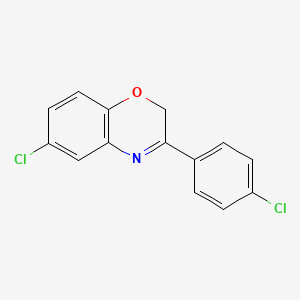
4-(2-(4-isopropylphényl)acétyl)-3,4-dihydroquinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(4-isopropylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound with a unique structure that combines a quinoxaline core with an isopropylphenyl acetyl group
Applications De Recherche Scientifique
4-(2-(4-isopropylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-isopropylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps. One common method starts with the preparation of the quinoxaline core, which can be achieved through the condensation of o-phenylenediamine with a diketone. The isopropylphenyl acetyl group is then introduced via an acylation reaction, using reagents such as acyl chlorides or anhydrides under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(4-isopropylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.
Mécanisme D'action
The mechanism by which 4-(2-(4-isopropylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one exerts its effects depends on its interaction with molecular targets. In medicinal applications, it may bind to specific enzymes or receptors, altering their activity and leading to therapeutic effects. The pathways involved can include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, and interaction with nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinoxaline derivatives and acetyl-substituted aromatic compounds. Examples include:
- 2-(4-isopropylphenyl)quinoxaline
- 4-acetylquinoxaline
- 2-(4-isopropylphenyl)acetyl-1,2-dihydroquinoxaline
Uniqueness
What sets 4-(2-(4-isopropylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one apart is its specific combination of functional groups, which confer unique chemical and biological properties
Propriétés
IUPAC Name |
4-[2-(4-propan-2-ylphenyl)acetyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13(2)15-9-7-14(8-10-15)11-19(23)21-12-18(22)20-16-5-3-4-6-17(16)21/h3-10,13H,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFYVEXMVCYYOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 5-oxo-3a-phenyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2472136.png)

![4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2472140.png)

![2-[(5-bromo-1H-indol-3-yl)methyl]-2-acetamidopropanedioic acid](/img/structure/B2472142.png)
![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2472143.png)
![[(1-cyanocyclohexyl)carbamoyl]methyl 2-(1H-indol-3-yl)acetate](/img/structure/B2472146.png)
![1H-Pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2472148.png)


![[1-[(Dimethylamino)methyl]cyclopropyl]methanamine;dihydrochloride](/img/structure/B2472154.png)

![3-(2-Fluorophenyl)-1-methylthieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2472156.png)
